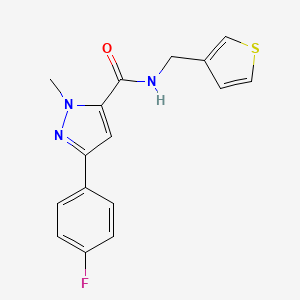

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-20-15(16(21)18-9-11-6-7-22-10-11)8-14(19-20)12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYIYVINNPLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazines with 1,3-Diketones

The pyrazole ring is commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For the target compound, methyl hydrazine reacts with a β-keto ester bearing a 4-fluorophenyl group to yield 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. This method, adapted from iron-catalyzed protocols, ensures regioselectivity at positions 1 and 3 (Figure 1).

Reaction Conditions :

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of tosylhydrazones derived from α,β-unsaturated carbonyl compounds. This approach minimizes side reactions and improves yields for 3,5-disubstituted pyrazoles.

Procedure :

- Prepare tosylhydrazone of 4-fluorocinnamaldehyde.

- Subject to microwave irradiation (150°C, 20 min) in solvent-free conditions.

- Isolate 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde as an intermediate.

Carboxylic Acid Intermediate Preparation

Hydrolysis of Pyrazole Ester

The ethyl ester group at position 5 is hydrolyzed to the carboxylic acid using alkaline conditions:

Reaction :

Oxidation of Aldehyde Intermediate

For aldehyde intermediates, oxidation with KMnO₄ in acidic media converts the formyl group to a carboxylic acid:

Conditions :

Carboxamide Formation via Coupling Reactions

Activation as Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with thiophen-3-ylmethylamine:

Procedure :

Coupling Agents (EDCI/HOBt)

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Conditions :

- Reactants : Pyrazole-5-carboxylic acid (1.0 equiv), thiophen-3-ylmethylamine (1.2 equiv)

- Agents : EDCI (1.2 equiv), HOBt (1.2 equiv)

- Solvent : DCM, RT, 24 hours

- Yield : 88%

Alternative Routes and Optimization

One-Pot Synthesis

A streamlined method combines cyclization and coupling in a single pot:

Steps :

- Cyclize methyl hydrazine with β-keto ester.

- Hydrolyze ester in situ with NaOH.

- Add coupling agents (EDCI/HOBt) and amine.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 88 |

| Temperature | 0°C → RT | 85 |

| Coupling Agent | EDCI/HOBt | 88 |

| Base | DIPEA | 90 |

Base selection (e.g., DIPEA) neutralizes HCl, improving reaction efficiency.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (purity >98%).

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H4), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.10 (t, J = 8.8 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃).

- HRMS : m/z calcd for C₁₇H₁₅FN₃OS [M+H]⁺: 336.0912; found: 336.0909.

Industrial-Scale Considerations

- Catalyst Recycling : FeCl₃ from cyclization steps is recovered via aqueous extraction (85% recovery).

- Continuous Flow Synthesis : Microwave and flow reactors reduce reaction times from hours to minutes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Regioisomeric Variants: 5,3-AB-CHMFUPPYCA

The regioisomer N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) differs in the positions of the cyclohexylmethyl and 4-fluorophenyl groups on the pyrazole ring. Analytical characterization (NMR, LC-MS, X-ray crystallography) confirms that regioisomerism significantly impacts molecular geometry and receptor interactions. For instance, the 3,5-substitution pattern in the target compound may enhance steric compatibility with CB1 receptors compared to the 5,3-isomer, which exhibits altered hydrogen-bonding capabilities .

Key Differences :

Pyrazole Carboxamides with Antiviral Activity

1-Methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) and analogs () feature sulfonylphenyl groups instead of thiophen-3-ylmethyl. These compounds inhibit measles virus (MV) RNA polymerase with EC50 values ranging from 0.8–3.2 µM. The trifluoromethyl group enhances metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with viral polymerase active sites (Table 1) .

Table 1. Antiviral Activity of Selected Pyrazole Carboxamides

| Compound | EC50 (µM) | Selectivity Index (SI) | Key Substituents |

|---|---|---|---|

| 1a | 0.8 | 32 | 4-(Piperidin-1-ylsulfonyl) |

| 2q (JMN6-093) | 1.2 | 28 | Hydroxyethoxymethyl |

Urea-Linked Pyrazole Derivatives

4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide (20) replaces the thiophen-3-ylmethyl carboxamide with a urea group. This contrasts with the SCRA activity of the target compound, underscoring how functional group swaps redirect biological targets .

Thienopyrazole and Thiadiazole Analogs

Compounds like N-(4-ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide () incorporate fused thiophene rings, increasing lipophilicity and blood-brain barrier penetration. The trifluoromethyl group further augments binding to hydrophobic receptor pockets. In contrast, the target compound’s thiophen-3-ylmethyl group may optimize CB1 receptor subtype selectivity .

Structural and Pharmacological Insights

Substituent Effects on Bioactivity

- 4-Fluorophenyl Group: Enhances binding to aromatic residues in cannabinoid receptors via π-π interactions .

- Thiophen-3-ylmethyl vs. Cyclohexylmethyl : The former improves solubility and reduces steric hindrance compared to bulkier cyclohexyl groups .

- Sulfonamide vs. Carboxamide: Sulfonamide-containing analogs (e.g., 1a) prioritize antiviral over cannabinoid activity due to polar interactions with viral enzymes .

Analytical Differentiation

Regioisomers and analogs are distinguishable via:

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other areas. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14FN3OS

- Molecular Weight : 315.4 g/mol

- CAS Number : 1396781-82-0

Synthesis and Derivatives

The compound belongs to a class of pyrazole derivatives which have been synthesized and evaluated for various biological activities. The synthetic pathway often involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against prostate cancer cell lines. A study evaluated a series of pyrazole derivatives for their antiproliferative activity against LNCaP (androgen-sensitive) and PC-3 (androgen-independent) prostate cancer cell lines. The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective potency.

| Compound | Cell Line | IC50 (µM) | PSA Downregulation (%) |

|---|---|---|---|

| 10e | LNCaP | 18 | 46 |

| Lead Compound T3 | LNCaP | - | - |

The above table summarizes the results where compound 10e outperformed the lead compound T3 in both antiproliferative activity and PSA downregulation, suggesting a promising therapeutic potential in targeting androgen receptors .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of androgen receptor signaling pathways. By downregulating prostate-specific antigen (PSA), it disrupts the growth signals in prostate cancer cells. This action is crucial for developing targeted therapies against hormone-dependent cancers.

Study on Pyrazole Derivatives

A comprehensive study focused on various pyrazole derivatives, including our compound of interest, highlighted their potential as androgen receptor antagonists . The results showed that specific modifications to the pyrazole structure could enhance biological activity, suggesting that further structural optimization could yield even more potent compounds .

Antimycobacterial Activity

In addition to anticancer properties, some pyrazole derivatives have been assessed for antimycobacterial activity. Although specific data on this compound is limited, related compounds have shown promising results against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity .

Q & A

Basic: What are the recommended methods for optimizing the synthesis of 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide?

Answer:

Synthesis optimization typically involves evaluating reaction conditions (solvent, catalyst, temperature) and purification techniques. For pyrazole-thiophene hybrids:

- Click Chemistry (CuAAC): Copper(I)-catalyzed azide-alkyne cycloaddition is favored for regioselectivity and high yields. Use anhydrous DMF as a solvent and CuI (10 mol%) at 60°C for 12 hours .

- Cyclization Strategies: Pyrazole ring formation via hydrazine hydrate and β-keto ester intermediates under reflux (e.g., ethanol, 80°C, 6 hours) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reactions via TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

- X-ray Crystallography: Resolves atomic-level geometry. For pyrazole derivatives, single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms substituent positions .

- NMR Spectroscopy:

- 1H NMR: Pyrazole C-H protons appear as singlets (δ 6.5–7.5 ppm). Thiophene protons show splitting (δ 7.0–7.8 ppm) .

- 13C NMR: Carbonyl carbons (C=O) resonate at ~165 ppm; fluorophenyl carbons at ~115 ppm (C-F coupling) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₇H₁₅FN₃O₂S: 336.0912) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Answer:

- Substituent Variation:

- Biological Assays:

- Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., EGFR) via fluorescence polarization .

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .

- Computational Docking: Map binding poses in target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. no activity)?

Answer:

- Assay Validation: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. ATP-luciferase).

- Metabolic Stability: Test compound stability in liver microsomes (human vs. rodent) to identify species-specific degradation .

- Off-Target Screening: Use proteome-wide affinity chromatography to detect unintended interactions .

Advanced: What computational approaches are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors near the pyrazole ring) .

- ADMET Prediction: Use SwissADME to estimate permeability (LogP ~3.5) and toxicity (AMES test) .

Advanced: What strategies improve the solubility and stability of this compound for in vivo studies?

Answer:

- Prodrug Design: Introduce ester groups (e.g., acetyl) at the carboxamide for hydrolytic activation .

- Nanoformulation: Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .

- pH Adjustment: Use citrate buffer (pH 4.5) to stabilize the compound in aqueous solutions .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR Knockout: Delete putative targets (e.g., STAT3) in cell lines to confirm pathway dependency .

- Thermal Shift Assay (TSA): Monitor protein melting shifts to identify direct binding partners .

- Transcriptomics: Perform RNA-seq to track downstream gene expression changes (e.g., apoptosis markers) .

Basic: What analytical methods ensure high purity (>95%) of the synthesized compound?

Answer:

- HPLC: Use a C18 column (4.6 × 250 mm) with 70:30 methanol/water mobile phase; retention time ~8.2 minutes .

- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .

- Karl Fischer Titration: Ensure moisture content <0.1% .

Advanced: How can synergistic effects with other drugs be systematically evaluated?

Answer:

- Combination Index (CI): Calculate using Chou-Talalay method (CI <1 indicates synergy) .

- Isobologram Analysis: Plot dose-response curves to identify non-additive interactions .

- Pathway Mapping: Use KEGG to identify overlapping targets (e.g., MAPK/NF-κB) .

Advanced: What in vitro models are suitable for studying metabolic pathways of this compound?

Answer:

- Hepatocyte Cultures: Primary human hepatocytes (e.g., HepaRG) for Phase I/II metabolism profiling .

- CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

- Metabolite Identification: LC-QTOF-MS to detect glucuronide or sulfate conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.